![molecular formula C17H16ClN3O B1453698 2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide CAS No. 1050911-12-0](/img/structure/B1453698.png)
2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
Overview
Description
The compound “2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide” is a chemical compound with the molecular weight of 313.79 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16ClN3O/c18-10-16 (22)20-17-14 (11-19)13-8-4-5-9-15 (13)21 (17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2, (H,20,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Antimalarial Activity
Research on related compounds, such as those derived from substituted 1-phenyl-2-propanones, has demonstrated significant antimalarial potency against Plasmodium berghei in mice. These studies explore the synthesis, antimalarial activity, and quantitative structure-activity relationships, indicating the potential of related compounds in developing new antimalarial agents (Werbel et al., 1986).
Anticonvulsant Activity
A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in animal models. These molecules were designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, demonstrating the significance of the acetamide moiety in anticonvulsant properties and suggesting a potential area for the application of related compounds (Kamiński et al., 2015).
Cardiotonic Properties
Research into dihydropyridazinone cardiotonics has identified compounds with potent positive inotropic effects in dogs, which could inform the development of new treatments for heart conditions. These compounds, including lactam analogs of known agents, show promise for their potent and long-acting oral inotropic effects, suggesting a potential application area for structurally related compounds (Robertson et al., 1986).
Heterocyclic Synthesis
The utility of related compounds, such as 2-cyano-N-(2-hydroxyethyl) acetamide, in the synthesis of novel heterocyclic systems highlights their importance as intermediates in organic synthesis. This area of research explores the preparation methods and chemical reactivity of related compounds for synthesizing a variety of synthetically useful heterocyclic systems (Gouda et al., 2015).
Anti-inflammatory Agents
Studies on benzofuran-acetamide scaffolds as potential anticonvulsant agents have also shown that some of these compounds exhibit significant anti-inflammatory activity. This suggests that related acetamide derivatives could have applications in the development of new anti-inflammatory drugs, contributing to treatments for conditions such as arthritis and other inflammatory diseases (Shakya et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards related to harmful ingestion, skin contact, eye damage, and respiratory irritation. Appropriate safety measures should be taken when handling this compound .
Future Directions
As the specific applications and biological activities of this compound are not detailed in the available resources, future research could focus on exploring these aspects. Given the known reactivity of cyanoacetamides, this compound could potentially be used as a precursor for synthesizing a variety of heterocyclic compounds .
properties
IUPAC Name |
2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydroindol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-10-16(22)20-17-14(11-19)13-8-4-5-9-15(13)21(17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIVXXDZTUSOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2C3=CC=CC=C3)NC(=O)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1050911-12-0 | |
Record name | 2-chloro-N-(3-cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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